PKR-Inhibitor
Übersicht
Beschreibung
Protein-Kinase-RNA-aktivierte (PKR)-Inhibitoren sind Verbindungen, die die Aktivität des Enzyms Protein-Kinase-RNA-aktiviert hemmen. Dieses Enzym spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich der Regulation der Proteinsynthese, der Reaktion auf virale Infektionen und der Induktion von Apoptose. PKR-Inhibitoren haben aufgrund ihrer potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs, Virusinfektionen und neurodegenerativen Erkrankungen erhebliche Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
PKR inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the regulation of protein synthesis and cellular signaling pathways.
Biology: Employed to investigate the role of PKR in cellular responses to stress and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PKR-related pathways.
Wirkmechanismus
Target of Action
The primary target of the PKR Inhibitor, also known as C16, is the Protein Kinase RNA-activated (PKR) . PKR is a member of the serine/threonine kinase family that mediates a broad spectrum of cellular transduction pathways . It plays a crucial role in various intracellular regulatory mechanisms and is implicated in the pathophysiology of many human diseases, including microbial and viral infections, cancer, diabetes, and neurodegenerative disorders .
Mode of Action
C16 acts as a selective inhibitor of PKR. It binds to the ATP-binding site of PKR, thereby blocking its autophosphorylation . This inhibition is achieved through direct action on the ATP binding site . By inhibiting PKR, C16 can effectively suppress the PKR/eIF2a apoptotic signal transduction pathway without stimulating the proliferative mTOR/p70S6K signal transduction mechanism .
Biochemical Pathways
The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a significant role in the regulation of protein synthesis in metabolic stress, controls the translation initiation in various cells and neurons, and affects cognitive functions . Phosphorylation of Ser51 in eIF-2α by PKR inhibits total protein synthesis but selectively increases the production rates of several proteins such as activating transcription factor 4 (ATF4) and beta-secretase 1 (BACE1) .
Result of Action
C16 has been shown to suppress cell proliferation by regulating the cell cycle via p21 . In colorectal cancer (CRC) cells, C16 treatment resulted in G1 arrest and increased p21 protein and mRNA expression . Moreover, p21 expression was associated with CRC development as observed using immunohistochemical analysis of human CRC tissues . Thus, C16 upregulates p21 expression in CRC cells to regulate the cell cycle and suppress tumor growth .
Biochemische Analyse
Biochemical Properties
C16 (PKR inhibitor) is an imidazolo-oxindole compound that acts as a potent inhibitor of PKR by targeting its ATP-binding site . This inhibition prevents the autophosphorylation of PKR, which is essential for its activation. The compound effectively inhibits RNA-induced PKR autophosphorylation with an IC50 of 210 nM and rescues PKR-dependent translation block with an IC50 of 100 nM . By inhibiting PKR, C16 (PKR inhibitor) interacts with various biomolecules, including the eukaryotic initiation factor 2 alpha (eIF2α), which is a downstream target of PKR . Phosphorylation of eIF2α by PKR inhibits protein synthesis, but C16 (PKR inhibitor) prevents this phosphorylation, thereby allowing normal protein synthesis to proceed .
Cellular Effects
C16 (PKR inhibitor) has significant effects on various cell types and cellular processes. By inhibiting PKR, it prevents the phosphorylation of eIF2α, which in turn allows for the continuation of protein synthesis . This inhibition has been shown to reduce inflammation in adipose tissues, increase sensitivity to insulin, and ameliorate diabetic symptoms in animal models . Additionally, C16 (PKR inhibitor) has neuroprotective effects and can restore synaptic plasticity and memory in mouse models of Alzheimer’s disease . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PKR and its downstream targets .
Molecular Mechanism
The molecular mechanism of C16 (PKR inhibitor) involves its binding to the ATP-binding site of PKR, thereby preventing its autophosphorylation and activation . This inhibition blocks the phosphorylation of eIF2α, which is a critical step in the PKR-mediated inhibition of protein synthesis . By preventing this phosphorylation, C16 (PKR inhibitor) allows for the normal translation of mRNA and the production of proteins necessary for cellular function . Additionally, the inhibition of PKR by C16 (PKR inhibitor) affects the activation of several transcription factors, such as NF-κB, p53, and STATs, which play roles in apoptosis, inflammation, and cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C16 (PKR inhibitor) have been observed to change over time. The compound demonstrates impressive inhibitory effects on PKR in pharmacologically relevant concentrations and exhibits biological effects in tissue cultures . The stability and degradation of C16 (PKR inhibitor) over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of C16 (PKR inhibitor) vary with different dosages in animal models. In mouse models of Alzheimer’s disease, acute treatment with C16 (PKR inhibitor) can restore deficits in long-term memory and synaptic plasticity without affecting the amyloid beta load in the hippocampus . Additionally, the compound has been shown to have neuroprotective and nootropic effects in animal studies . At high doses, C16 (PKR inhibitor) may exhibit toxic or adverse effects, and careful dosage optimization is necessary to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
C16 (PKR inhibitor) is involved in various metabolic pathways by modulating the activity of PKR and its downstream targets. PKR plays a role in the regulation of protein synthesis, metabolic stress responses, and the translation initiation in various cells and neurons . By inhibiting PKR, C16 (PKR inhibitor) affects these metabolic pathways and can influence metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are particularly relevant in the context of diseases such as diabetes and neurodegenerative disorders, where PKR dysregulation plays a significant role .
Transport and Distribution
The transport and distribution of C16 (PKR inhibitor) within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound’s ability to inhibit PKR and its downstream targets allows for its distribution to different cellular compartments where PKR is active .
Subcellular Localization
The subcellular localization of C16 (PKR inhibitor) is primarily determined by its interactions with PKR and its downstream targets. PKR is ubiquitously expressed in vertebrate cells and is involved in various cellular processes, including mRNA translation, transcriptional control, regulation of apoptosis, and cell proliferation . By inhibiting PKR, C16 (PKR inhibitor) can affect these processes and influence the localization and activity of PKR within different cellular compartments .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PKR-Inhibitoren beinhaltet häufig die Verwendung computergestützter Medikamentendesigns, um potenzielle Verbindungen zu identifizieren. Eine solche Verbindung ist 6-Amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazol-1-carboxamid. Der Syntheseweg für diese Verbindung beinhaltet die Reaktion von 2-Aminobenzimidazol mit Phenylisocyanat unter bestimmten Bedingungen . Ein weiterer Ansatz beinhaltet die Synthese von RNA-Kreisen unter Verwendung von T4-RNA-Ligase, die eine minimierte Immunogenität aufweisen und kurze doppelsträngige RNA-Regionen bilden, um die PKR-Aktivierung effizient zu unterdrücken .
Industrielle Produktionsverfahren
Die industrielle Produktion von PKR-Inhibitoren beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung automatisierter Synthese- und Reinigungsverfahren ist üblich, um den Produktionsprozess zu optimieren und die Kosten zu senken.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PKR-Inhibitoren unterliegen verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen.
Reduktion: Beinhaltet die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese von PKR-Inhibitoren verwendet werden, sind Phenylisocyanat, 2-Aminobenzimidazol und T4-RNA-Ligase. Reaktionsbedingungen beinhalten häufig spezifische Temperaturen, pH-Werte und Katalysatoren, um die gewünschten chemischen Umwandlungen sicherzustellen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Verbindungen, die die Aktivität des Enzyms Protein-Kinase-RNA-aktiviert wirksam hemmen. Diese Produkte zeichnen sich durch ihre Fähigkeit aus, an die ATP-Bindungsstelle von PKR zu binden und die Autophosphorylierung zu blockieren .
Wissenschaftliche Forschungsanwendungen
PKR-Inhibitoren haben eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeuge zur Untersuchung der Regulation der Proteinsynthese und zellulärer Signalwege verwendet.
Biologie: Zur Untersuchung der Rolle von PKR bei zellulären Reaktionen auf Stress und Virusinfektionen eingesetzt.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf PKR-bezogene Signalwege abzielen.
Wirkmechanismus
PKR-Inhibitoren üben ihre Wirkung aus, indem sie an die ATP-Bindungsstelle des Enzyms Protein-Kinase-RNA-aktiviert binden und so dessen Autophosphorylierung und anschließende Aktivierung verhindern. Diese Hemmung blockiert die Phosphorylierung des eukaryotischen Initiationsfaktors 2 alpha, der für die Regulation der Proteinsynthese unerlässlich ist. Durch die Hemmung von PKR können diese Verbindungen die Induktion von Apoptose verhindern und die Produktion von proinflammatorischen Zytokinen reduzieren .
Vergleich Mit ähnlichen Verbindungen
PKR-Inhibitoren können mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
C16: Ein auf einem Imidazolo-Oxindol-Gerüst basierender PKR-Inhibitor, der von Jammi et al. entdeckt wurde.
N-(2-(1H-Indol-3-yl)ethyl)-4-(2-methyl-1H-indol-3-yl)pyrimidin-2-amin: Ein weiterer this compound, der von Bryk et al. berichtet wurde.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen Bindungsaffinitäten. Die Einzigartigkeit jeder Verbindung liegt in ihrer Potenz, Selektivität und ihrem therapeutischen Potenzial.
Eigenschaften
IUPAC Name |
(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBGXTUGODTSPK-BAQGIRSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159885-47-8, 608512-97-6 | |
Record name | C-16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazolo-oxindole PKR inhibitor C16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | C-16 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PKR inhibitors can interact with their target through different mechanisms. Some, like imoxin (C16), directly inhibit PKR kinase activity, preventing the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) [, , , ]. This inhibition of eIF2α phosphorylation can subsequently alleviate endoplasmic reticulum (ER) stress and reduce the expression of proinflammatory cytokines like TNF-α [, , , , ]. Other inhibitors, like 2-aminopurine (2-AP), can also block PKR activity and downstream signaling pathways like NF-κB, impacting cytokine production and cellular responses [, , ].
ANone: While the provided research mentions imoxin and 2-aminopurine as PKR inhibitors, detailed structural information like molecular formula, weight, and spectroscopic data are not provided. Further research into the chemical properties of these specific inhibitors would be needed.
ANone: Certainly. Several studies mentioned demonstrate the efficacy of PKR inhibitors in various models:
- In vitro:
- Imoxin reduced tunicamycin-induced ER stress and restored insulin signaling in C2C12 myotubes [].
- Both imoxin and 2-AP suppressed tunicamycin-mediated ER stress in pancreatic beta cells, improving insulin secretion capacity [].
- Imoxin attenuated high fructose-induced oxidative stress and apoptosis in renal epithelial cells [].
- In vivo:
- A PKR inhibitor reduced NMDA-induced retinal damage in mice [].
- Imoxin alleviated sepsis-induced renal injury in mice, likely by reducing ER stress and inflammation [].
- C16 rescued memory impairment and attenuated ATF4 overexpression in a mouse model expressing the human ApoE4 allele, a genetic risk factor for Alzheimer's disease [].
ANone: The research suggests that PKR inhibitors hold promise for various applications, including:
- Neurodegenerative diseases: PKR inhibition shows potential in Alzheimer's disease models, rescuing memory deficits and reducing neuroinflammation [, ].
- Metabolic disorders: PKR inhibitors like imoxin show potential in managing diabetes by protecting pancreatic beta cells and improving insulin sensitivity [, ].
- Inflammatory conditions: PKR inhibitors have demonstrated efficacy in reducing inflammation in models of sepsis-induced renal injury and LPS-induced muscle inflammation [, ].
A: While the research doesn't specifically address resistance mechanisms to PKR inhibitors, it does highlight the adaptability of viruses. For example, Andes virus nucleocapsid protein can interrupt PKR dimerization, inhibiting its activation and highlighting a potential viral evasion strategy []. Further research is crucial to understand and overcome potential resistance mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.